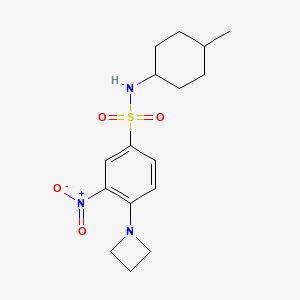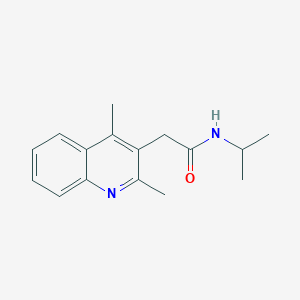
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been extensively used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been used to study the role of this receptor in various biological processes.
作用機序
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its selectivity for the NMDA receptor, which allows for specific modulation of this receptor. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the delivery of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide to the brain could enhance its effectiveness in experimental models.
合成法
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by reaction with ammonia.
科学的研究の応用
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various biological processes. It has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and addiction. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been used to study the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as stroke and traumatic brain injury.
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-7-8-11)15-12-5-1-2-6-13(12)16-9-3-4-10-16/h1-2,5-6,11H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPWJYKLXNYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)




